3-(Aminométhyl)-1H-indazole

Vue d'ensemble

Description

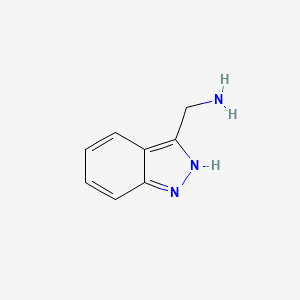

3-(Aminomethyl)-1H-indazole is a heterocyclic compound that features an indazole core with an aminomethyl group attached to the third position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the aminomethyl group enhances the compound’s reactivity and potential for forming various derivatives.

Applications De Recherche Scientifique

Antitumor Activity

1. Structure-Activity Relationship (SAR) Studies

Research has demonstrated that 3-(aminomethyl)-1H-indazole derivatives exhibit potent antitumor activities against various cancer cell lines. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory effects against human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). One notable compound exhibited an IC50 value of 5.15 µM against K562 cells, indicating significant selectivity over normal cells (IC50 = 33.2 µM) .

2. Mechanisms of Action

The mechanisms through which these compounds exert their antitumor effects include the induction of apoptosis and cell cycle arrest, primarily by modulating pathways involving Bcl-2 family members and the p53/MDM2 axis . Additionally, indazole derivatives have shown promise as inhibitors of key kinases involved in cancer progression, such as Aurora kinases and anaplastic lymphoma kinase (ALK) .

Enzyme Inhibition

1. IDO1 Inhibition

Indazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune evasion in tumors. For example, certain compounds demonstrated IC50 values as low as 5.3 µM against IDO1, highlighting the potential of 3-(aminomethyl)-1H-indazole as a novel pharmacophore for immunotherapy .

2. Kinase Inhibition

Further studies have shown that these compounds can selectively inhibit several kinases associated with cancer signaling pathways. For instance, a derivative was found to inhibit Bcr-Abl with comparable potency to Imatinib, showcasing its potential in treating resistant forms of leukemia . Additionally, dual inhibitors targeting both Aurora A and B kinases were developed, with one compound exhibiting IC50 values of 0.026 µM and 0.015 µM for each kinase respectively .

Case Studies

Mécanisme D'action

Target of Action

3-(Aminomethyl)-1H-indazole is a complex organic compound that belongs to the class of organic compounds known as phenylmethylamines It’s worth noting that similar compounds have been found to target bacterial membranes , which could potentially be a target for 3-(Aminomethyl)-1H-indazole as well.

Mode of Action

It’s known that amines, a functional group present in this compound, can interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(Aminomethyl)-1H-indazole could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the adme properties of a compound are affected by its physicochemical properties, as well as other factors such as human behavior (eg, food and drug intake) and genetics .

Result of Action

It’s known that similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that various environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

3-(Aminomethyl)-1H-indazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aminomethyltransferase, an enzyme involved in the glycine cleavage system . This interaction is essential for the proper functioning of the enzyme, facilitating the transfer of aminomethyl groups in metabolic pathways. Additionally, 3-(Aminomethyl)-1H-indazole can form complexes with certain proteins, affecting their stability and activity .

Cellular Effects

The effects of 3-(Aminomethyl)-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Aminomethyl)-1H-indazole has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . It also impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-(Aminomethyl)-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 3-(Aminomethyl)-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 3-(Aminomethyl)-1H-indazole can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Aminomethyl)-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 3-(Aminomethyl)-1H-indazole in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 3-(Aminomethyl)-1H-indazole vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 3-(Aminomethyl)-1H-indazole can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(Aminomethyl)-1H-indazole exerts its optimal effects without causing toxicity .

Metabolic Pathways

3-(Aminomethyl)-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the glycine cleavage system, where it facilitates the transfer of aminomethyl groups, contributing to the overall metabolic flux . Additionally, 3-(Aminomethyl)-1H-indazole can influence the levels of certain metabolites, affecting the balance of metabolic pathways and energy production .

Transport and Distribution

The transport and distribution of 3-(Aminomethyl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving specific transporters that recognize and bind to 3-(Aminomethyl)-1H-indazole . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 3-(Aminomethyl)-1H-indazole within cells can influence its biological activity and function .

Subcellular Localization

The subcellular localization of 3-(Aminomethyl)-1H-indazole is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-(Aminomethyl)-1H-indazole can be localized to the mitochondria, where it influences mitochondrial function and energy production . Its localization to other organelles, such as the endoplasmic reticulum or nucleus, can also affect its activity and interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1H-indazole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the indazole core. This can be achieved through various methods, including the cyclization of o-phenylenediamine with formic acid or its derivatives.

Aminomethylation: The introduction of the aminomethyl group can be accomplished through a Mannich reaction. This involves the reaction of the indazole core with formaldehyde and a primary or secondary amine under acidic conditions.

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-1H-indazole may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Aminomethyl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction of the indazole core or the aminomethyl group can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of imines, nitriles, or carboxylic acids.

Reduction: Formation of reduced indazole derivatives or primary amines.

Substitution: Formation of various substituted indazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indazole: Lacks the aminomethyl group, resulting in different reactivity and biological activity.

2-(Aminomethyl)-1H-indazole: The aminomethyl group is attached to the second position, leading to different chemical and biological properties.

3-(Aminomethyl)-2H-indazole: The indazole core is in a different tautomeric form, affecting its reactivity and interactions.

Uniqueness

3-(Aminomethyl)-1H-indazole is unique due to the specific positioning of the aminomethyl group, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with biological targets and the formation of distinct derivatives compared to its isomers and other indazole derivatives.

Activité Biologique

3-(Aminomethyl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(Aminomethyl)-1H-indazole is characterized by an indazole core with an aminomethyl group at the 3-position. Its molecular formula is and has a molecular weight of 174.20 g/mol. The compound's structure allows for specific interactions with various biological targets, influencing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The primary mechanism of action for 3-(Aminomethyl)-1H-indazole involves its interaction with specific enzymes and receptors within biological pathways. Notably, it has been shown to target carbonic anhydrase VI (CA-VI) , which plays a crucial role in the hydration of carbon dioxide in various tissues. By influencing CA-VI activity, this compound may affect physiological processes such as respiration and acid-base balance.

Therapeutic Applications

Research indicates that 3-(Aminomethyl)-1H-indazole exhibits potential therapeutic effects across several domains:

- Anticancer Activity : Studies have demonstrated that indazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to 3-(Aminomethyl)-1H-indazole have shown promise against various cancer cell lines.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial effects, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : Some studies indicate that indazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of 3-(Aminomethyl)-1H-indazole:

- Cancer Cell Line Study : A study evaluated the effects of 3-(Aminomethyl)-1H-indazole on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Antimicrobial Activity Assessment : In vitro testing against Staphylococcus aureus showed that 3-(Aminomethyl)-1H-indazole inhibited bacterial growth at concentrations as low as 5 µg/mL, indicating its potential as a novel antimicrobial agent.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with 3-(Aminomethyl)-1H-indazole resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), showcasing its anti-inflammatory properties.

Propriétés

IUPAC Name |

2H-indazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIODCDIPHWWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598771 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806640-37-9 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.